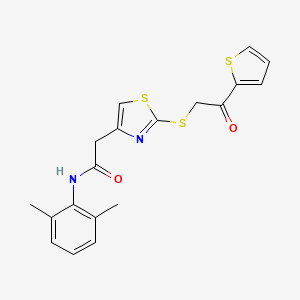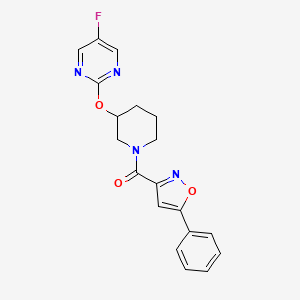![molecular formula C22H12ClFN2O3 B2388584 1-(4-chlorophényl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634569-32-7](/img/structure/B2388584.png)
1-(4-chlorophényl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, a fluorine atom, a pyridine ring, and a chromeno-pyrrole core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been explored for various scientific research applications:
-
Chemistry: : The compound serves as a valuable scaffold for the synthesis of more complex heterocyclic systems.
-
Biology: : In biological research, the compound has shown promise as a potential therapeutic agent. Its structural features enable interactions with various biological targets, making it a candidate for drug discovery and development .
-
Medicine: : The compound’s potential medicinal properties are being investigated for the treatment of various diseases.
-
Industry: : In the industrial sector, the compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings, as well as in the formulation of specialty chemicals .
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step synthetic routes. One common approach includes the following steps:
-
Formation of the Chromeno-Pyrrole Core: : This step involves the cyclization of appropriate precursors under specific conditions to form the chromeno-pyrrole core. Reagents such as acyl bromides and pyrrole derivatives are often used in the presence of catalysts like cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to facilitate the cyclization reaction .
-
Introduction of the Chlorophenyl and Fluorine Groups: : The chlorophenyl and fluorine groups are introduced through substitution reactions. For instance, the chlorophenyl group can be added via a nucleophilic aromatic substitution reaction using 4-chlorobenzene derivatives, while the fluorine atom can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) .
-
Final Assembly: : The final step involves the coupling of the pyridine ring to the chromeno-pyrrole core. This can be achieved through cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate palladium catalysts and base conditions .
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products .
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorine sites. Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides .
-
Cyclization: : Intramolecular cyclization reactions can be performed to form additional ring structures, enhancing the compound’s complexity and potential biological activity .
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to specific receptor sites, leading to altered cellular signaling pathways .
-
Pathways Involved: : The compound’s effects are mediated through pathways such as apoptosis, cell cycle regulation, and signal transduction. By influencing these pathways, the compound can induce cell death in cancer cells, modulate immune responses, or affect neurotransmitter release .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Compounds such as 1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, pyrrolo[1,2-a]pyrazines, and imidazo[1,2-a]pyridines share structural similarities .
-
Uniqueness: : The presence of the chromeno-pyrrole core, combined with the chlorophenyl and fluorine substituents, imparts unique chemical reactivity and biological activity to 1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. This distinguishes it from other similar compounds and makes it a valuable candidate for further research and development .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-7-fluoro-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClFN2O3/c23-13-6-4-12(5-7-13)19-18-20(27)15-11-14(24)8-9-16(15)29-21(18)22(28)26(19)17-3-1-2-10-25-17/h1-11,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKFRDAVGVHVAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2388512.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide](/img/structure/B2388513.png)
![1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2388515.png)



![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2388519.png)
![3-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2388520.png)

![N-(3-fluoro-4-methylphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2388523.png)
